molecular formula C21H18N2O7 B12156630 5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one

5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one

Cat. No.: B12156630
M. Wt: 410.4 g/mol
InChI Key: NJHYMKYXGZMOLA-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including methoxy, furan, hydroxy, and isoxazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Furylcarbonyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the Dimethoxyphenyl Group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.

    Incorporation of the Isoxazole Ring: This might involve a cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential use in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use as an active pharmaceutical ingredient (API) in drugs targeting specific diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-3-pyrrolin-2-one: can be compared with other compounds having similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H18N2O7/c1-11-10-15(22-30-11)23-17(12-6-4-7-14(27-2)20(12)28-3)16(19(25)21(23)26)18(24)13-8-5-9-29-13/h4-10,17,25H,1-3H3

InChI Key

NJHYMKYXGZMOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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